(5-Cyano-3-methylthiophen-2-yl)boronic acid
Overview
Description
(5-Cyano-3-methylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C6H6BNO2S and a molecular weight of 166.99 g/mol . It is characterized by the presence of a boronic acid group attached to a thiophene ring, which is substituted with a cyano group and a methyl group. This compound is commonly used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-3-methylthiophen-2-yl)boronic acid typically involves the borylation of a suitable thiophene precursor. One common method is the palladium-catalyzed borylation of 5-cyano-3-methylthiophene using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium acetate, to facilitate the formation of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-3-methylthiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The cyano and methyl groups on the thiophene ring can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.
Substitution: Various nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products depend on the specific nucleophile or electrophile used in the reaction.
Scientific Research Applications
(5-Cyano-3-methylthiophen-2-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Cyano-3-methylthiophen-2-yl)boronic acid primarily involves its role as a boron source in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano and methyl groups on the thiophene ring can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
(5-Cyano-2-thienyl)boronic acid: Similar structure but lacks the methyl group.
(3-Methylthiophen-2-yl)boronic acid: Similar structure but lacks the cyano group.
(5-Bromo-3-methylthiophen-2-yl)boronic acid: Similar structure but has a bromo group instead of a cyano group.
Uniqueness
(5-Cyano-3-methylthiophen-2-yl)boronic acid is unique due to the presence of both cyano and methyl groups on the thiophene ring, which provides distinct electronic and steric properties. These properties make it a valuable building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling .
Properties
IUPAC Name |
(5-cyano-3-methylthiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO2S/c1-4-2-5(3-8)11-6(4)7(9)10/h2,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKHWBGKKFXSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)C#N)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701660 | |
Record name | (5-Cyano-3-methylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860617-72-7 | |
Record name | B-(5-Cyano-3-methyl-2-thienyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860617-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Cyano-3-methylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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